![molecular formula C9H20N2O4 B7445793 tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate](/img/structure/B7445793.png)
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate: is a chemical compound known for its role as a protected amine. It is often used in various chemical syntheses and research applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-3-hydroxy-2-(hydroxymethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate involves its role as a protected amine. The tert-butyl group protects the amino group from unwanted reactions during chemical syntheses. This protection allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
- tert-butylN-(2,3-dihydroxypropyl)carbamate
- tert-butylN-(2-hydroxyethyl)carbamate
- tert-butylN-(2-aminoethyl)carbamate
Uniqueness: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is unique due to its specific structure, which includes both hydroxyl and amino functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBHCUJBSRREDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2,3-dihydro-1H-indol-5-yl)-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B7445713.png)
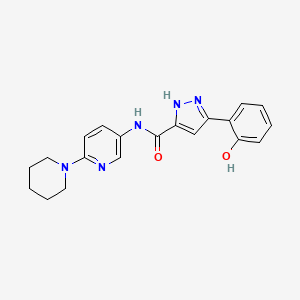
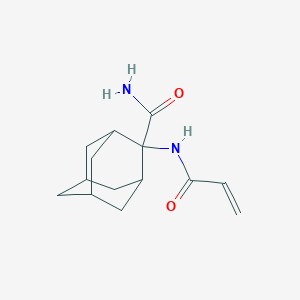
![4-(2,3-dihydropyrido[4,3-b][1,4]oxazine-4-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7445731.png)
![1-[6-(6-Ethoxypyrimidin-4-yl)-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-1-yl]-2-methylsulfanylethanone](/img/structure/B7445738.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2,5-difluoro-9-oxo-10H-acridine-4-carboxamide](/img/structure/B7445752.png)
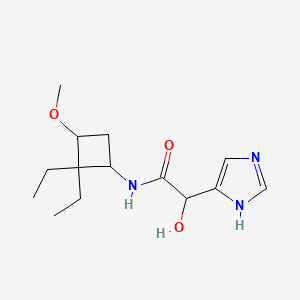
![2,3-dichloro-N-[(2-hydroxy-1-methylcyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B7445765.png)
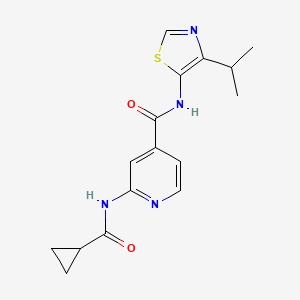
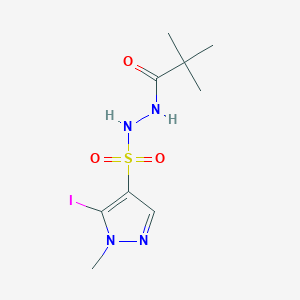
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide](/img/structure/B7445785.png)
![6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B7445797.png)
![1-(1-Hydroxy-4-methylpentan-2-yl)-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7445805.png)
![1-Butyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-methylurea](/img/structure/B7445813.png)
